

Biological activity comparison of "Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate" derivatives

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Compound of Interest

Compound Name:	Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate
Cat. No.:	B585420

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Comparative Biological Activity of Tetrahydropyran-4-yl Acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives based on the **"Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate"** scaffold. While direct biological data for this specific parent compound is limited in the reviewed literature, this document focuses on structurally related analogs that have been synthesized and evaluated for their therapeutic potential. The primary biological activities identified for derivatives of the tetrahydropyran-4-yl acetic acid core are the inhibition of Activin-like kinase 5 (ALK5) and the dual inhibition of Cyclooxygenase (COX) enzymes and the Thromboxane A2 receptor (TP).

Data Presentation

The following tables summarize the quantitative biological activity data for two distinct series of derivatives based on the tetrahydropyran-4-yl acetic acid scaffold.

Table 1: ALK5 Inhibitory Activity of 4-(Pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives[1]

Compound ID	Structure	ALK5 IC50 (nM)	NIH3T3 Cell Activity IC50 (nM)
8a	R = H	35	120.3
8b	R = 2-fluoro	28	95.7
8c	R = 3-fluoro	41	155.4
8d	R = 2-chloro	31	112.8
8e	R = 3-chloro	39	148.2
8f	R = 2-methyl	33	105.6
8g	R = 3-methyl	45	162.1
8h	R = 2,6-dimethyl	25	74.6

Table 2: Dual COX Inhibitory and Thromboxane Receptor Antagonistic Activity of 2-(1,3,4,9-Tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Derivatives[2]

Compound ID	R1	R2	h-COX-1 IC50 (µM)	h-COX-2 IC50 (µM)	h-TP Ki (nM)
9a	H	H	>100	1.8	10
9b	5-F	H	85	0.4	8
9c	6-F	H	>100	2.5	12
9d	7-F	H	92	1.1	9
9e	8-F	H	>100	3.1	15
9f	H	4'-F	>100	1.5	7

Experimental Protocols

ALK5 Kinase Assay[1]

The inhibitory activity of the compounds against the Activin-like kinase 5 (ALK5) was determined using a homogenous time-resolved fluorescence (HTRF) assay. The assay

measures the phosphorylation of the substrate casein.

- **Reaction Setup:** The kinase reaction was performed in a 384-well plate containing a final volume of 20 μ L. The reaction mixture consisted of 1x kinase buffer, 1 mM DTT, 20 μ M ATP, 25 ng/mL GST-ALK5, and 0.2 mg/mL casein.
- **Compound Incubation:** The synthesized compounds were added to the reaction mixture at varying concentrations.
- **Initiation and Incubation:** The kinase reaction was initiated by the addition of ATP. The plate was then incubated for 1 hour at room temperature.
- **Detection:** After incubation, 20 μ L of HTRF detection buffer containing anti-GST-XL665 and STK-Europium cryptate was added to each well.
- **Measurement:** The plate was incubated for another hour at room temperature to allow for the development of the HTRF signal. The fluorescence was measured on a suitable plate reader at 620 nm and 665 nm.
- **Data Analysis:** The ratio of the fluorescence at 665 nm to that at 620 nm was calculated. The IC₅₀ values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cellular Proliferation Assay (NIH3T3)[1]

The effect of the compounds on the proliferation of NIH3T3 cells was assessed using a Cell Counting Kit-8 (CCK-8) assay.

- **Cell Seeding:** NIH3T3 cells were seeded into 96-well plates at a density of 5,000 cells per well and cultured overnight.
- **Compound Treatment:** The cells were then treated with various concentrations of the test compounds for 72 hours.
- **CCK-8 Addition:** After the treatment period, 10 μ L of CCK-8 solution was added to each well.
- **Incubation:** The plates were incubated for an additional 2 hours at 37°C.

- Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.
- Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined from the dose-response curves.

Human Cyclooxygenase (COX) Inhibition Assay[2]

The inhibitory activity of the compounds against human COX-1 and COX-2 was determined using a whole blood assay.

- Blood Collection: Human venous blood was collected from healthy volunteers.
- Compound Incubation: Aliquots of whole blood were incubated with the test compounds or vehicle for 15 minutes at 37°C.
- COX-1 Activity (Thromboxane B₂ production): COX-1 activity was assessed by measuring the serum thromboxane B₂ (TXB₂) levels after allowing the blood to clot for 1 hour at 37°C.
- COX-2 Activity (Prostaglandin E₂ production): COX-2 activity was determined by measuring the prostaglandin E₂ (PGE₂) levels in plasma after incubation of the blood with lipopolysaccharide (LPS) for 24 hours at 37°C.
- Measurement: TXB₂ and PGE₂ levels were quantified using commercially available enzyme immunoassay (EIA) kits.
- Data Analysis: The IC₅₀ values were calculated from the concentration-response curves.

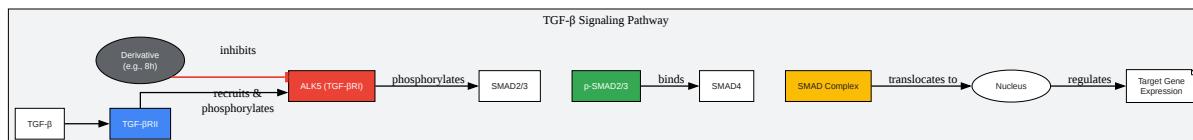
Human Thromboxane A₂ Receptor (TP) Binding Assay[2]

The binding affinity of the compounds for the human thromboxane A₂ receptor (TP) was evaluated using a radioligand binding assay.

- Membrane Preparation: Membranes from human platelets expressing the TP receptor were prepared.

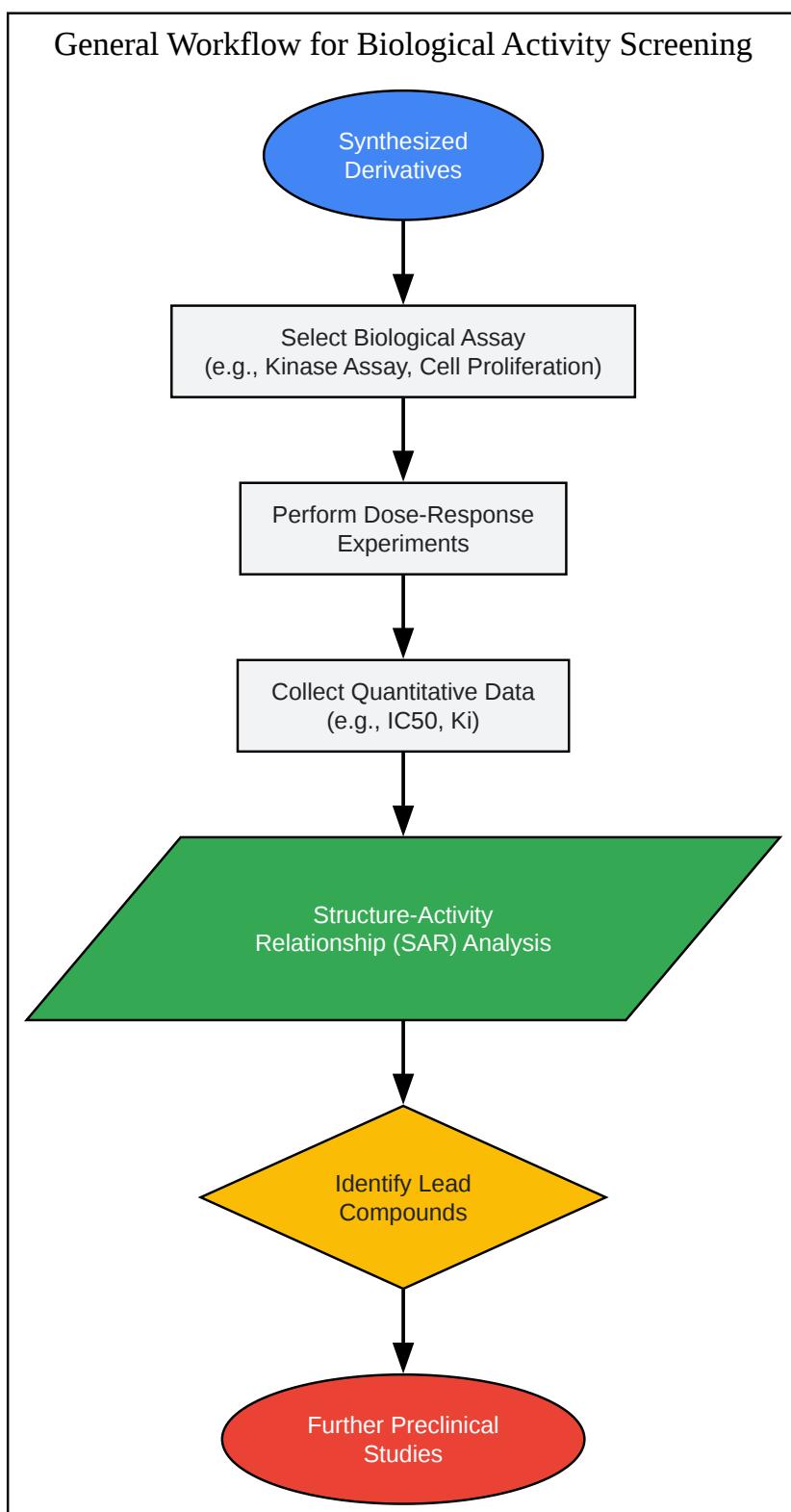
- Binding Reaction: The membranes were incubated with the radioligand [³H]-SQ 29,548 and varying concentrations of the test compounds in a binding buffer.
- Incubation: The reaction mixture was incubated for 30 minutes at 25°C.
- Filtration: The reaction was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
- Radioactivity Measurement: The radioactivity retained on the filters was measured by liquid scintillation counting.
- Data Analysis: The Ki values were calculated from the IC₅₀ values obtained from the competition binding curves using the Cheng-Prusoff equation.

Mandatory Visualization



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Caption: Simplified TGF-β signaling pathway showing the inhibition of ALK5 by pyrazole derivatives.



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Caption: General experimental workflow for the biological evaluation of synthesized chemical derivatives.

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References

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